Enhanced Lipophilicity (LogP) Driven by Para-Methyl Substitution
The target compound exhibits a predicted LogP of 1.87, which is significantly higher than the unsubstituted benzoyl analog (LogP ~1.56) and the 4-chloro analog (LogP ~1.07), but lower than the 4-methoxy analog (LogP ~1.4) [1][2]. This specific lipophilicity can be advantageous for crossing biological membranes, including the blood-brain barrier (BBB), while maintaining adequate aqueous solubility for formulation [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.87 (predicted) |
| Comparator Or Baseline | 1-Benzoylpiperidine-4-carboxylic acid (unsubstituted): LogP ~1.56; 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid: LogP ~1.4; 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid: LogP ~1.07 |
| Quantified Difference | ΔLogP = +0.31 to +0.80 vs comparators |
| Conditions | Calculated XLogP3 or experimental LogP values from various sources |
Why This Matters
Procurement of the specific para-methyl analog ensures the intended lipophilicity for SAR studies, membrane permeability, and ADME property optimization.
- [1] Ambinter. AMB1111038: 1-(4-methylbenzoyl)-4-piperidinecarboxylic acid. LogP 1.8697. View Source
- [2] PubChem. 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. CAS 510739-83-0. XLogP3-AA 1.4. View Source
- [3] PubChem. 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid. CID 778074. Predicted LogP 1.8. View Source
